3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
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Overview
Description
3-Phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is a complex organic compound that belongs to the class of triazolothiadiazines
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes involved in cancer progression . They work by making specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, including cellular respiration, nerve impulse transmission, bone mineralization, fat digestion, and hormone synthesis, respectively.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, to which 3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide belongs, have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not specified in the available literature.
Cellular Effects
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit significant cytotoxic activities against various cancer cell lines .
Molecular Mechanism
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit dual enzyme inhibition of PARP-1 and EGFR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide typically involves multiple steps, starting with the formation of a thiohydrazonate intermediate. This intermediate undergoes intermolecular cyclization to form the desired triazolothiadiazine core. The reaction conditions often require the use of strong bases, such as potassium hydroxide, and specific solvents to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...[{{{CITATION{{{_4{Design and synthesis of new bis (1,2,4-triazolo [3,4- b ] 1,3,4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide has been studied for its antimicrobial and antiviral properties[_{{{CITATION{{{3{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...[{{{CITATION{{{_5{Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and 1,2,4 ... - MDPI. It has shown promise in inhibiting the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anticancer agent[_{{{CITATION{{{_3{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it an important intermediate in the synthesis of various commercial products.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar triazolothiadiazine core and exhibit similar biological activities[_{{{CITATION{{{_3{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Quinoxalin-2-ylphenoxyalkanes: These compounds are structurally related and have been studied for their anticancer properties[_{{{CITATION{{{_4{Design and synthesis of new bis (1,2,4-triazolo [3,4- b ] 1,3,4 ....
Uniqueness: 3-Phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide stands out due to its specific substitution pattern and the presence of the phenyl group, which enhances its biological activity and chemical reactivity compared to other triazolothiadiazine derivatives.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h1-5H,6-9H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCJSFSSELVSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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